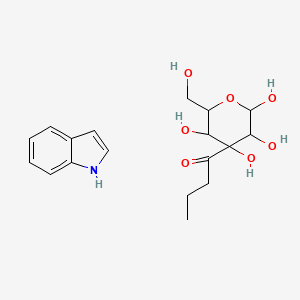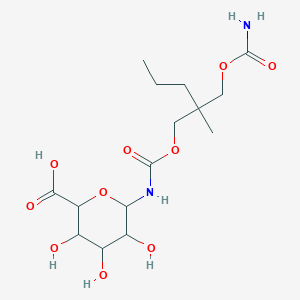
2-Methyl-4-(2-naphthalenyl)-5-thiazolecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-4-(2-NAPHTHALENYL)-5-THIAZOLECARBOXYLICACID is a complex organic compound with a unique structure that includes a thiazole ring, a naphthalene moiety, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-4-(2-NAPHTHALENYL)-5-THIAZOLECARBOXYLICACID typically involves the formation of the thiazole ring followed by the introduction of the naphthalene moiety and the carboxylic acid group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-4-(2-NAPHTHALENYL)-5-THIAZOLECARBOXYLICACID can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The thiazole ring and naphthalene moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylate salts, while reduction can yield alcohols or other reduced derivatives.
Scientific Research Applications
2-METHYL-4-(2-NAPHTHALENYL)-5-THIAZOLECARBOXYLICACID has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activity.
Industry: Used in the development of new materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-METHYL-4-(2-NAPHTHALENYL)-5-THIAZOLECARBOXYLICACID involves its interaction with specific molecular targets. The thiazole ring and naphthalene moiety can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The carboxylic acid group can also form hydrogen bonds with biological molecules, further influencing its activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and naphthalene-containing molecules. Examples include:
2-METHYL-4-(2-NAPHTHALENYL)-5-THIAZOLECARBOXYLICACID ETHYL ESTER: A derivative with an ethyl ester group instead of a carboxylic acid group.
4-HYDROXY-2-QUINOLONES: Compounds with a quinolone ring instead of a thiazole ring.
Uniqueness
2-METHYL-4-(2-NAPHTHALENYL)-5-THIAZOLECARBOXYLICACID is unique due to its combination of a thiazole ring, naphthalene moiety, and carboxylic acid group. This unique structure contributes to its potential biological activity and makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C15H11NO2S |
|---|---|
Molecular Weight |
269.3 g/mol |
IUPAC Name |
2-methyl-4-naphthalen-2-yl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C15H11NO2S/c1-9-16-13(14(19-9)15(17)18)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3,(H,17,18) |
InChI Key |
RPXUPOYMFKCGKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


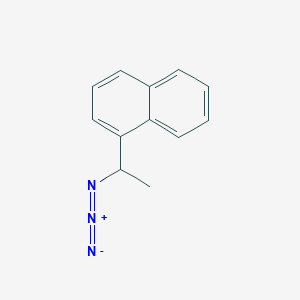
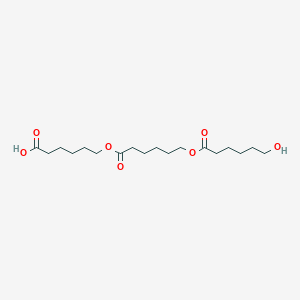
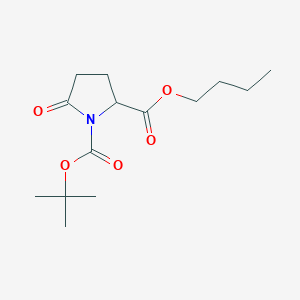

![(6aR,7aR,9S,10S,11aR)-4-Hydroxy-2,9,10-trimethoxy-6a,9,10-trimethyl-6a,7,7a,9,10,11a-hexahydro-5H-benzo[c][1,4]dioxino[2,3-g]chromen-5-one](/img/structure/B12289014.png)

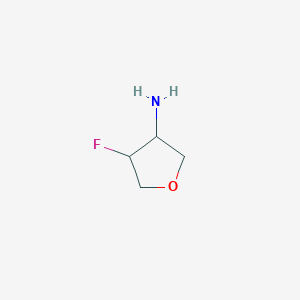
![[3'aS-(3'aalpha,4'alpha,6'aalpha)]-Hexahydro-5,5-dimethyl-5'-oxo-spiro[1,3-dioxane-2,2'(1'H)-pentalene]-4'-carboxylicAcidMethylEster](/img/structure/B12289031.png)
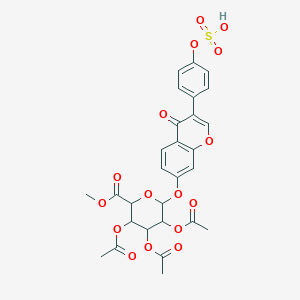

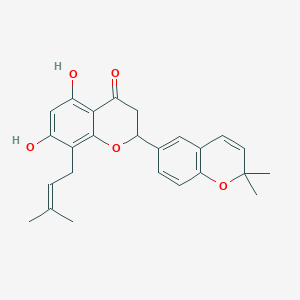
![[6-[acetyloxy-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]-2,3-dimethoxyphenyl]methyl acetate](/img/structure/B12289057.png)
